5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized this way have shown excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group in this compound is 5-CF3. The optimal structure of the pyrimidine group is 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Mechanism of Action
Pyrimidinamine derivatives, including “5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .
Properties
IUPAC Name |
5-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQKSMBIXUVGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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